Superior Thermodynamic Stability vs. 2-Methyl and 2-Ethyl Benzimidazole Analogs
The gas-phase standard molar enthalpy of formation (∆fH°m(g)) for 2-tert-butylbenzimidazole was experimentally determined to be 43.3 ± 3.3 kJ/mol, which is significantly lower than that of its 2-methyl (129.5 kJ/mol) and 2-ethyl (114.0 kJ/mol) counterparts [1]. This indicates a much greater thermodynamic stability for the tert-butyl derivative in the gas phase.
| Evidence Dimension | Gas-phase Standard Molar Enthalpy of Formation (∆fH°m(g)) |
|---|---|
| Target Compound Data | 43.3 ± 3.3 kJ/mol |
| Comparator Or Baseline | 2-methylbenzimidazole: 129.5 kJ/mol; 2-ethylbenzimidazole: 114.0 kJ/mol |
| Quantified Difference | 86.2 kJ/mol more stable than 2-methyl analog; 70.7 kJ/mol more stable than 2-ethyl analog |
| Conditions | Derived from experimental combustion calorimetry and sublimation measurements at T = 298.15 K [1] |
Why This Matters
This large stability difference is critical for selecting building blocks in high-energy reactions or materials, as the tert-butyl derivative will behave as a significantly different heat sink/source, impacting reaction exothermicity and safety profiles.
- [1] Infantes, L., Mó, O., Yáñez, M., Roux, M. V., Jiménez, P., Dávalos, J. Z., ... & Elguero, J. (2006). Substituent effects on enthalpies of formation of nitrogen heterocycles: 2-substituted benzimidazoles and related compounds. Journal of Physical Chemistry A, 110(7), 2535-2544. View Source
